molecular formula C11H9ClN4 B11050792 6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine

6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11050792
M. Wt: 232.67 g/mol
InChI Key: XJIMFWNSKGDPIS-UHFFFAOYSA-N
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Description

6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and phthalazine moieties in its structure contributes to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the triazolophthalazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced triazolophthalazine derivatives.

    Substitution: Formation of substituted triazolophthalazine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of urease enzyme by binding to its active site, thereby preventing the hydrolysis of urea. This inhibition is facilitated by hydrogen bonding and π-π interactions between the compound and the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl[1,2,4]triazolo[3,4-a]phthalazine
  • 1,2,4-Triazolo[4,3-a]quinoxaline
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific substitution pattern and the presence of both chloro and ethyl groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to various biological targets .

Properties

Molecular Formula

C11H9ClN4

Molecular Weight

232.67 g/mol

IUPAC Name

6-chloro-3-ethyl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C11H9ClN4/c1-2-9-13-14-11-8-6-4-3-5-7(8)10(12)15-16(9)11/h3-6H,2H2,1H3

InChI Key

XJIMFWNSKGDPIS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C3=CC=CC=C32)Cl

Origin of Product

United States

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